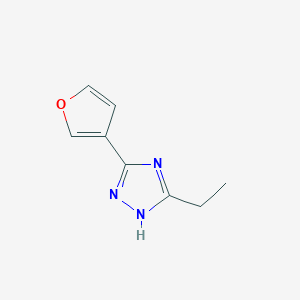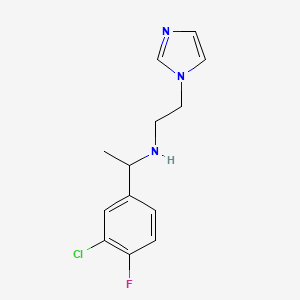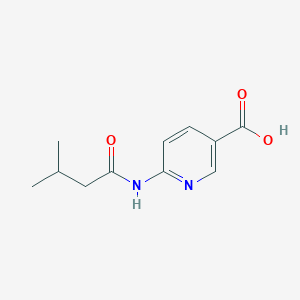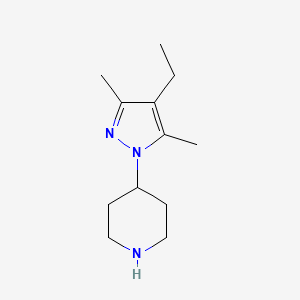![molecular formula C15H18N2OS B7587653 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine, also known as AMT, is a synthetic compound that belongs to the thiazole family. AMT has been found to have various scientific research applications, including its use as a research tool in neuroscience and pharmacology.
作用机制
The exact mechanism of action of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and neuronal activity. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to interact with a variety of receptors in the brain, including the serotonin, dopamine, and norepinephrine receptors. These interactions can lead to changes in the release of these neurotransmitters, which can affect neuronal activity and behavior.
Biochemical and Physiological Effects:
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, changes in neuronal activity, and alterations in behavior. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to increase the release of serotonin, dopamine, and norepinephrine, which can lead to changes in mood, cognition, and behavior. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has also been shown to increase neuronal activity in certain regions of the brain, which can affect sensory processing and perception.
实验室实验的优点和局限性
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to interact with multiple receptors in the brain. However, there are also some limitations to the use of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine in lab experiments, including its potential for toxicity and its limited selectivity for specific receptors.
未来方向
There are several future directions for research on 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine, including its potential use as a therapeutic agent for the treatment of neurological and psychiatric disorders. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to have potential therapeutic effects in animal models of depression and anxiety, and further research is needed to explore its potential as a treatment for these and other disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine and its interactions with specific receptors in the brain. This knowledge could lead to the development of more selective and effective drugs for the treatment of neurological and psychiatric disorders.
合成方法
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with cyclopentanone in the presence of an acid catalyst to form the final product, 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine. The synthesis of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.
科学研究应用
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to have various scientific research applications, including its use as a research tool in neuroscience and pharmacology. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to interact with a variety of receptors in the brain, including the serotonin, dopamine, and norepinephrine receptors. This interaction can lead to changes in neurotransmitter release and neuronal activity, which can be studied using a variety of techniques, including electrophysiology and imaging.
属性
IUPAC Name |
1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-13-7-3-2-6-11(13)12-10-19-14(17-12)15(16)8-4-5-9-15/h2-3,6-7,10H,4-5,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQDCNNOZCOWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3(CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)

![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)






